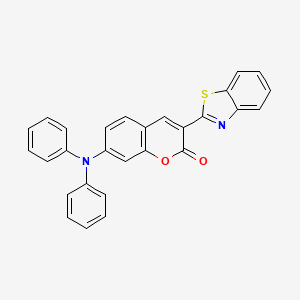
Methyl (6-benzoyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (6-benzoyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is an organic compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (6-benzoyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate typically involves the condensation of appropriate benzoyl and oxazole precursors under controlled conditions. One common method is the reaction of 2-aminophenol with benzoyl chloride to form 2-benzoylaminophenol, which is then cyclized with acetic anhydride to yield the desired benzoxazole derivative. The final step involves esterification with methanol to produce the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (6-benzoyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Methyl (6-benzoyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of Methyl (6-benzoyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole: The parent compound with similar structural features.
2-Benzoylbenzoxazole: A closely related compound with a benzoyl group at the 2-position.
Methyl 2-benzoylbenzoxazole-3-carboxylate: Another ester derivative with similar properties.
Uniqueness
Methyl (6-benzoyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzoxazole derivatives.
Propriétés
Numéro CAS |
648410-44-0 |
|---|---|
Formule moléculaire |
C17H13NO5 |
Poids moléculaire |
311.29 g/mol |
Nom IUPAC |
methyl 2-(6-benzoyl-2-oxo-1,3-benzoxazol-3-yl)acetate |
InChI |
InChI=1S/C17H13NO5/c1-22-15(19)10-18-13-8-7-12(9-14(13)23-17(18)21)16(20)11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Clé InChI |
LNDLEJWHANALCJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CN1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Bromo-2-iodo-6-[(4-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12586433.png)
![Cyclohexanol, 1-[1-[4-(methylsulfonyl)phenyl]-1H-imidazol-2-yl]-](/img/structure/B12586438.png)
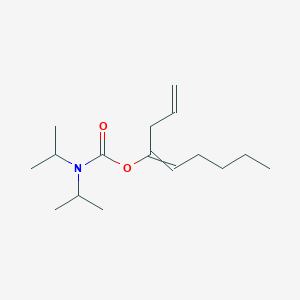
![4,5-Dihydro-3-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-4-phenyl-5-thioxo-1H-1,2,4-triazole-1-propanamide](/img/structure/B12586447.png)
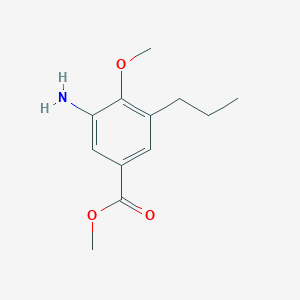
![2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-8-methoxyquinoline](/img/structure/B12586453.png)
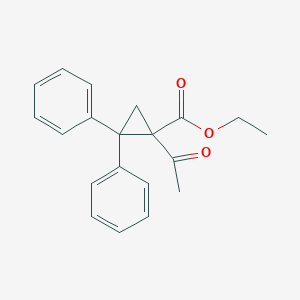
![7-Bromo-5-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12586465.png)
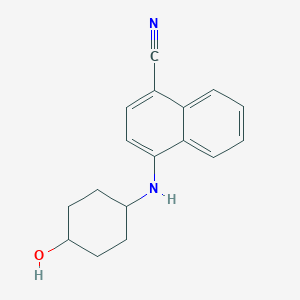
![3-(4-Methoxyanilino)benzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B12586483.png)
![3,5-Diiodo-4-[(3-iodophenyl)sulfanyl]-L-phenylalanine](/img/structure/B12586485.png)
![Piperidine, 4-(2-benzothiazolyl)-1-[(4-nitrophenyl)sulfonyl]-(9CI)](/img/structure/B12586488.png)
